molecular formula C9H11BrClNO3 B2393550 Methyl 2-amino-2-(3-bromo-4-hydroxyphenyl)acetate hydrochloride CAS No. 2137488-94-7

Methyl 2-amino-2-(3-bromo-4-hydroxyphenyl)acetate hydrochloride

Cat. No.: B2393550
CAS No.: 2137488-94-7
M. Wt: 296.55
InChI Key: YQBZPTHJAGVELT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-amino-2-(3-bromo-4-hydroxyphenyl)acetate hydrochloride is a chemical compound with the molecular formula C9H10BrNO3·HCl. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a bromine atom and a hydroxyl group attached to a phenyl ring, as well as an amino group and a methyl ester group.

Mechanism of Action

Biochemical Pathways

Compounds with similar structures have been used in suzuki–miyaura coupling reactions, a widely applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound might interact with biochemical pathways involving carbon–carbon bond formation.

Action Environment

The action of Methyl 2-amino-2-(3-bromo-4-hydroxyphenyl)acetate hydrochloride can be influenced by various environmental factors . For instance, the pH of the environment could affect the compound’s ionization state and, consequently, its absorption and distribution in the body. Additionally, the presence of other compounds or drugs could potentially affect its metabolism and excretion.

Biochemical Analysis

Biochemical Properties

The biochemical properties of Methyl 2-amino-2-(3-bromo-4-hydroxyphenyl)acetate hydrochloride are not well-documented in the literature. It is known that compounds with similar structures can participate in various biochemical reactions. For instance, compounds with a benzylic position, like our compound, can undergo reactions such as free radical bromination and nucleophilic substitution .

Temporal Effects in Laboratory Settings

It is known to have a melting point of 183-185°C , suggesting that it is relatively stable under normal laboratory conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-2-(3-bromo-4-hydroxyphenyl)acetate hydrochloride typically involves the esterification of 2-amino-2-(3-bromo-4-hydroxyphenyl)acetic acid with methanol in the presence of a strong acid catalyst, such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting ester is then purified by recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to large-scale production of the compound with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(3-bromo-4-hydroxyphenyl)acetate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the bromine atom can produce a dehalogenated compound .

Scientific Research Applications

Methyl 2-amino-2-(3-bromo-4-hydroxyphenyl)acetate hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-2-(4-hydroxyphenyl)acetate hydrochloride: Similar structure but lacks the bromine atom.

    Methyl 2-amino-2-(3-chloro-4-hydroxyphenyl)acetate hydrochloride: Similar structure with a chlorine atom instead of bromine.

    Methyl 2-amino-2-(3-bromo-4-methoxyphenyl)acetate hydrochloride: Similar structure with a methoxy group instead of a hydroxyl group.

Uniqueness

Methyl 2-amino-2-(3-bromo-4-hydroxyphenyl)acetate hydrochloride is unique due to the presence of both bromine and hydroxyl groups on the phenyl ring. This combination of functional groups allows for specific chemical reactivity and interactions with biological targets, making it a valuable compound in various research applications .

Properties

IUPAC Name

methyl 2-amino-2-(3-bromo-4-hydroxyphenyl)acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO3.ClH/c1-14-9(13)8(11)5-2-3-7(12)6(10)4-5;/h2-4,8,12H,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQBZPTHJAGVELT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC(=C(C=C1)O)Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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